

Desmethylocitalopram Hydrochloride: A Technical Overview of its Discovery and History

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Compound of Interest

Compound Name: *Desmethylocitalopram
hydrochloride*

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Introduction

Desmethylocitalopram, the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and its S-enantiomer, escitalopram, plays a significant role in the therapeutic efficacy of its parent compounds.[1][2] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological profile of **Desmethylocitalopram hydrochloride**. It is designed to be a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience.

Discovery and History

The history of Desmethylocitalopram is intrinsically linked to the development of citalopram, which was first synthesized in 1972 by the pharmaceutical company Lundbeck.[3] Citalopram was introduced to the market in Denmark in 1989.[3] In the course of studying the metabolism of citalopram, Desmethylocitalopram was identified as its major active metabolite.[3] Subsequent research revealed that Desmethylocitalopram is not merely an inert byproduct but an active selective serotonin reuptake inhibitor (SSRI) in its own right, contributing to the overall therapeutic effects of citalopram and escitalopram.[2]

The formation of Desmethylocitalopram from citalopram is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[4][5]

Desmethylocitalopram itself is further metabolized to didesmethylcitalopram, a less active metabolite, by CYP2D6.[4] Studies have indicated a potential correlation between serum concentrations of Desmethylocitalopram and the clinical response to citalopram treatment in patients with major depressive disorder, highlighting its clinical relevance.

While Desmethylocitalopram has not been developed as a standalone therapeutic agent, its pharmacological activity underscores the importance of considering active metabolites in drug development and clinical practice.

Synthesis of Desmethylocitalopram Hydrochloride

An improved and efficient method for the synthesis of N-Desmethylocitalopram involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, which results in a high yield of 87%.[6]

Experimental Protocol: Synthesis of Desmethylocitalopram Hydrochloride

Materials:

- Citalopram base
- Ethylene dichloride
- Chloromethyl chloroformate
- Ethyl acetate
- Aqueous hydrochloric acid

Procedure:

- Dissolve Citalopram base (150 g, 0.46 mol) in ethylene dichloride (750 ml).
- Add chloromethyl chloroformate (89.54 g, 0.69 mol) to the solution at a temperature of 0-5°C.

- Slowly heat the reaction mixture to 85-90°C and stir at this temperature until the reaction is complete.
- Once the reaction is complete, dissolve the resulting Desmethylocitalopram base in ethyl acetate (600 ml) at 20-25°C.
- Adjust the pH of the solution to 3.5 using aqueous hydrochloric acid.
- Stir the reaction mass for 4 hours at 10-15°C to facilitate complete precipitation of the hydrochloride salt.
- Filter the product and dry it at 40-45°C under vacuum to yield **Desmethylocitalopram hydrochloride**.^[7]

This method provides a high purity product suitable for research and analytical purposes.

Pharmacological Profile

Desmethylocitalopram is a potent and selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.^[2]

Quantitative Pharmacological Data

Parameter	Value	Species	Assay Type	Reference
Binding Affinity (Ki)				
Serotonin Transporter (SERT)	12.8 nM	Rat	Radioligand Binding	[1]
Norepinephrine Transporter (NET)	153 nM	Rat	Radioligand Binding	[1]
Dopamine Transporter (DAT)	> 10,000 nM	Human	Radioligand Binding	[1]
Pharmacokinetic Parameters				
Elimination Half-life (t _{1/2})	~50 hours	Human	[2]	
Enzyme Inhibition (IC ₅₀)				
CYP2D6	39.5 μM	Human	In vitro	
CYP2C19	53.5 μM	Human	In vitro	

Note: More comprehensive human pharmacokinetic data for C_{max}, T_{max}, and Volume of Distribution are not readily available in the public domain as Desmethylocitalopram has not been developed as a standalone drug.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

This protocol provides a general framework for determining the binding affinity of Desmethylocitalopram to the serotonin, norepinephrine, and dopamine transporters.

Materials:

- Cell membranes prepared from cells stably expressing the human or rat transporter of interest (e.g., HEK293-hSERT).
- Radioligand specific for the transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
- **Desmethylocitalopram hydrochloride.**
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Wash buffer (ice-cold).
- 96-well filter plates.
- Scintillation fluid.
- Scintillation counter.

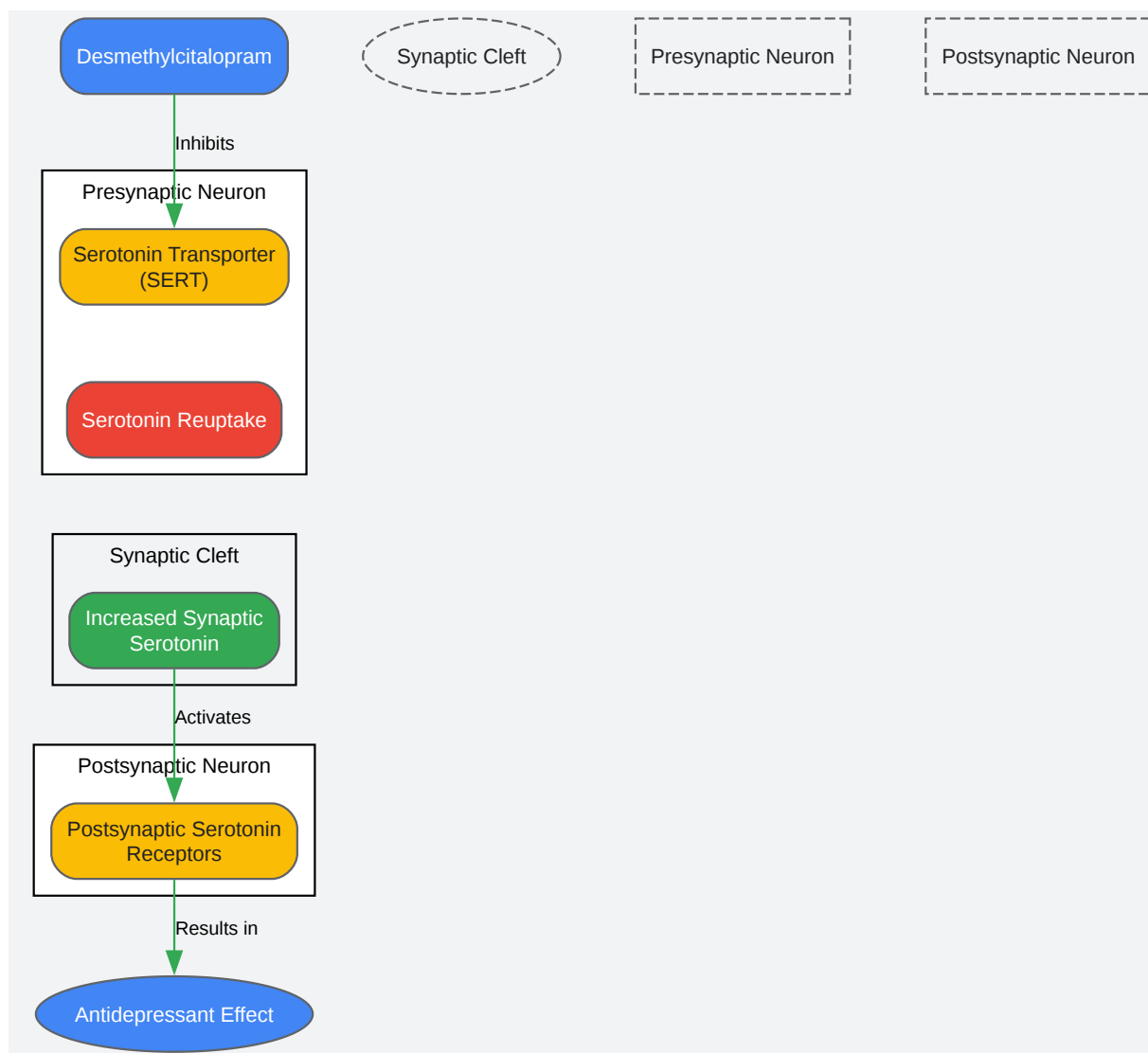
Procedure:

- **Plate Setup:** Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known inhibitor), and competitor binding (radioligand + varying concentrations of Desmethylocitalopram).
- **Reaction Mixture:** To each well, add the cell membrane preparation, the appropriate buffer, and either the vehicle, the non-specific binding inhibitor, or Desmethylocitalopram at various concentrations.
- **Incubation:** Add the specific radioligand to all wells to initiate the binding reaction. Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a specific duration to allow the binding to reach equilibrium.
- **Termination:** Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- **Scintillation Counting:** After drying the filter mats, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Desmethylocitalopram concentration. The IC50 value (the concentration of Desmethylocitalopram that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[\[1\]](#)

Visualizations

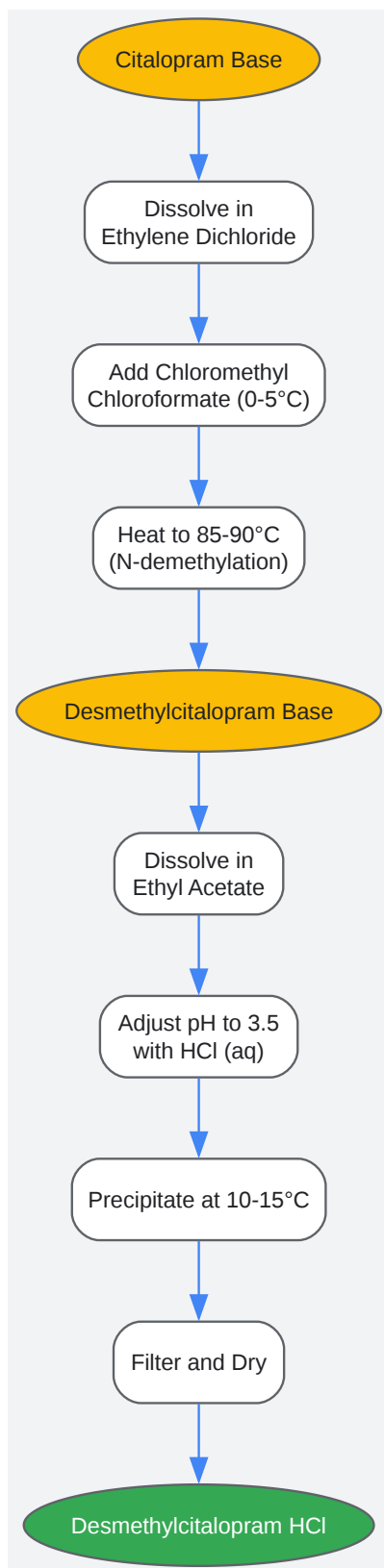
Signaling Pathway of Desmethylocitalopram



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Caption: Mechanism of action of Desmethylcitalopram at the serotonergic synapse.

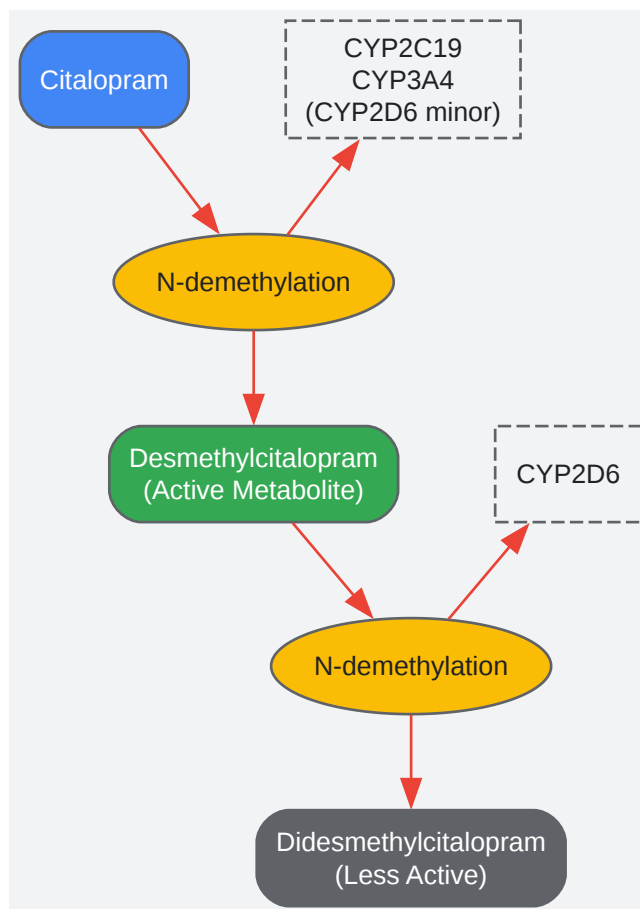
Experimental Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis of **Desmethylocitalopram hydrochloride**.

Logical Relationship of Citalopram Metabolism



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Caption: Metabolic pathway of Citalopram to its primary and secondary metabolites.

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